molecular formula C12H17BFNO2 B581178 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1003575-43-6

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B581178
CAS No.: 1003575-43-6
M. Wt: 237.081
InChI Key: VXNIVUKZNDRJBW-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C11H15BFNO2 . It appears as a white to light yellow powder or lump .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a central boron atom bonded to an oxygen atom and a nitrogen atom, with the boron atom also being part of a dioxaborolane ring .

It has a melting point range of 29.0 to 33.0 °C .

Scientific Research Applications

Synthesis and Characterization

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a key intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers. A practical synthesis method for related fluorinated biphenyl compounds involves cross-coupling reactions, highlighting the utility of fluorinated intermediates in organic synthesis. This method, although not directly mentioning the compound , showcases the importance of fluorinated intermediates in the manufacture of medically relevant compounds (Qiu et al., 2009).

Fluorinated Liquid Crystals

Fluorinated compounds, including those similar to this compound, have found applications in the development of liquid crystals. The presence of fluorine atoms significantly modifies the physical properties of liquid crystals, such as melting point and mesophase morphology, making these materials suitable for various technological applications (Hird, 2007).

Fluoropolymers and Environmental Impact

The synthesis and application of fluorinated compounds have also led to advancements in the development of fluoropolymers. These materials are known for their exceptional chemical and thermal stability. Research in this area focuses on understanding the synthesis, properties, and environmental impact of such polymers, providing insights into their safe and effective use in industry (Henry et al., 2018).

Analysis and Environmental Monitoring

Recent advancements in analytical chemistry have enabled the detection and analysis of fluorinated compounds in environmental samples. This research is crucial for understanding the distribution, persistence, and potential impact of fluorinated compounds, including those structurally related to this compound, on ecosystems and human health (Munoz et al., 2019).

Medical Imaging Applications

In the field of medical imaging, fluorine-containing compounds have been utilized as tracers in Positron Emission Tomography (PET) imaging. Although not directly linked to this compound, the use of fluorine-18 labeled compounds in PET imaging exemplifies the broader applicability of fluorinated compounds in diagnostics and disease monitoring (Karivedu et al., 2019).

Safety and Hazards

This compound may cause skin and serious eye irritation. Safety measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin or eye irritation persists .

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNIVUKZNDRJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674147
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003575-43-6
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 13 (6.92 g, 25.9 mmol), ethyl acetate (150 mL) and 10% palladium on carbon (50% wet, 150 mg dry weight). The bottle was attached to Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 2 h. After this time the hydrogen was evacuated and nitrogen charged into the reactor. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with methylene chloride (400 mL). The resulting solution was concentrated under reduced pressure to afford 14 in 100% yield (6.34 g) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 7.22 (dd, 1H, J=8.5, 1.0 Hz), 7.16 (m, 1H), 6.97 (dd, 1H, J=11.5, 8.0 Hz), 3.68 (br s, 2H), 1.33 (m, 12H); MS (ESI+) m/z 238.2 (M+H).
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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